N-(2,4-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a benzyl moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using a carboxylic acid derivative and an amine.
Attachment of the Sulfonyl Group: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base.
Substitution with the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features might confer specific biological activities, making it a candidate for further development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide: Lacks the sulfonyl and benzyl groups.
N-(4-methylbenzyl)sulfonylpiperidine-4-carboxamide: Lacks the dimethoxyphenyl group.
N-(2,4-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine: Lacks the carboxamide group.
Uniqueness
N-(2,4-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H28N2O5S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O5S/c1-16-4-6-17(7-5-16)15-30(26,27)24-12-10-18(11-13-24)22(25)23-20-9-8-19(28-2)14-21(20)29-3/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,25) |
InChI Key |
KDMHILNHJGVYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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